molecular formula C9H8N2O2 B12831063 2-(4-Amino-3-cyanophenyl)acetic acid

2-(4-Amino-3-cyanophenyl)acetic acid

Cat. No.: B12831063
M. Wt: 176.17 g/mol
InChI Key: KLEUQIVDIIIJJU-UHFFFAOYSA-N
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Description

2-(4-Amino-3-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H8N2O2 It is characterized by the presence of an amino group, a cyano group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-cyanophenyl)acetic acid typically involves multi-step organic reactions One common method starts with the nitration of a suitable benzene derivative to introduce a nitro group, followed by reduction to form the amino group The cyano group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-cyanophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-(4-Amino-3-cyanophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-cyanophenyl)acetic acid depends on its interaction with molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The carboxylic acid group can also form ionic bonds with proteins and enzymes, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylacetic acid
  • 4-Aminobenzonitrile
  • 4-Aminobenzoic acid

Comparison

2-(4-Amino-3-cyanophenyl)acetic acid is unique due to the presence of both an amino and a cyano group on the same benzene ring, along with a carboxylic acid group. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from similar compounds that may lack one or more of these groups.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(4-amino-3-cyanophenyl)acetic acid

InChI

InChI=1S/C9H8N2O2/c10-5-7-3-6(4-9(12)13)1-2-8(7)11/h1-3H,4,11H2,(H,12,13)

InChI Key

KLEUQIVDIIIJJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C#N)N

Origin of Product

United States

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